molecular formula C15H12F3N3 B8625541 N-[2-Methyl-5-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine CAS No. 917974-34-6

N-[2-Methyl-5-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine

Cat. No. B8625541
M. Wt: 291.27 g/mol
InChI Key: NNINUTMAMXDIMK-UHFFFAOYSA-N
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Patent
US07960561B2

Procedure details

The title compound was prepared from 2-chlorobenzimidazole and 3-amino-4-methylbenzotrifluoride by Procedure A. The product was isolated upon basic work-up and purified by preparative LCMS to give the title compound as the free base. 1NMR (DMSO-d6) δ 2.40 (s, 3H), 6.95-7.03 (m, 2H), 7.20-7.25 (m, 1H), 7.31-7.42 (m, 3H), 8.63 (s, 1H), 8.88 (s, 1H), 10.9 (s, 1H). MS(ES+) m/z 292 ([M+1]+, 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[NH2:11][C:12]1[CH:13]=[C:14]([C:19]([F:22])([F:21])[F:20])[CH:15]=[CH:16][C:17]=1[CH3:18]>>[N:6]1[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[NH:3][C:2]=1[NH:11][C:12]1[CH:13]=[C:14]([C:19]([F:20])([F:21])[F:22])[CH:15]=[CH:16][C:17]=1[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1NC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1C)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated upon basic work-up
CUSTOM
Type
CUSTOM
Details
purified by preparative LCMS

Outcomes

Product
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)NC2=C(C=CC(=C2)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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